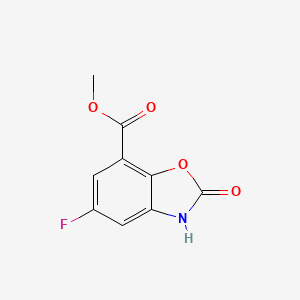

methyl 5-fluoro-2-oxo-3H-1,3-benzoxazole-7-carboxylate

Description

Properties

Molecular Formula |

C9H6FNO4 |

|---|---|

Molecular Weight |

211.15 g/mol |

IUPAC Name |

methyl 5-fluoro-2-oxo-3H-1,3-benzoxazole-7-carboxylate |

InChI |

InChI=1S/C9H6FNO4/c1-14-8(12)5-2-4(10)3-6-7(5)15-9(13)11-6/h2-3H,1H3,(H,11,13) |

InChI Key |

KMBHTLXOFZBYTQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)F)NC(=O)O2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-fluoro-2-oxo-3H-1,3-benzoxazole-7-carboxylate typically involves the reaction of 2-aminophenol with a suitable fluorinated carboxylic acid derivative under specific conditions. One common method involves the use of a fluorinated benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as metal catalysts or nanocatalysts may be employed to improve reaction rates and selectivity .

Chemical Reactions Analysis

Ring Formation Mechanisms

The benzoxazole core in methyl 5-fluoro-2-oxo-3H-1,3-benzoxazole-7-carboxylate is synthesized via cyclization reactions involving 2-aminophenol derivatives and carboxylic acids. Key methods include:

-

Condensation and Dehydration : Cyclization occurs under dehydrating conditions (e.g., sulfuric acid, heat) to form the fused aromatic ring .

-

Esterification : The carboxylic acid group is converted to a methyl ester using methanol and catalytic sulfuric acid .

Fluorination Strategies

Fluorination at the 5-position can be achieved through:

-

Direct Electrophilic Substitution : Bromine in acetic acid substitutes activating groups, though prior functionalization may be required .

-

Amino-to-Fluoro Conversion : Amino groups are converted to fluorine via isobutyl chloroformate and N-methylmorpholine, followed by fluorination, as demonstrated in related compounds .

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Amino-to-Fluoro Conversion | Isobutyl chloroformate, NMM, fluorination | Good | |

| Electrophilic Substitution | Bromine in acetic acid | 80% |

Functional Group Transformations

-

Ester Hydrolysis : The methyl ester can be hydrolyzed to the carboxylic acid under acidic or basic conditions, as observed in related compounds .

-

Carboxamide Conversion : Hydrolyzed carboxylic acids are converted to carboxamides using mixed-anhydride techniques (e.g., isobutyl chloroformate and ammonia) .

Oxidation and Reduction Reactions

-

Oxidation : Agents like hydrogen peroxide modify functional groups, though specific conditions depend on the reactivity of the oxazole ring.

-

Reduction : The 2-oxo group may undergo reduction to form an alcohol, contingent on carbonyl reactivity.

Cross-Coupling and Substitution

-

Nucleophilic Aromatic Substitution (SNAr) : Used to introduce substituents if activating groups are present .

-

Cross-Coupling : Suzuki coupling may be feasible with halogens other than fluorine, though fluorine’s low reactivity limits such reactions .

Key Observations

-

Fluorination strategies vary by precursor structure, with amino-to-fluoro conversion being a validated method .

-

Functional group transformations enable diversification of the carboxylate moiety, critical for optimizing biological activity .

-

Oxidation and reduction reactions highlight the compound’s versatility in modifying its chemical profile.

Scientific Research Applications

Methyl 5-fluoro-2-oxo-3H-1,3-benzoxazole-7-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-fluoro-2-oxo-3H-1,3-benzoxazole-7-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of methyl 5-fluoro-2-oxo-3H-1,3-benzoxazole-7-carboxylate, a comparative analysis with analogous benzoxazole derivatives is essential. Key structural analogs include:

Methyl 2-Phenyl-1,3-Benzoxazole-5-Carboxylate

- Structure : Lacks the 5-fluoro and 2-oxo substituents, instead featuring a phenyl group at position 2.

- Synthesis: Prepared via refluxing methyl 3-amino-4-hydroxybenzoate with excess phenyl acid, yielding a non-fluorinated analog .

- Applications : Primarily used as a synthetic intermediate; the phenyl group may enhance lipophilicity but reduce metabolic stability.

Methyl 2-Oxo-3H-1,3-Benzoxazole-5-Carboxylate

- Structure : Differs by lacking the 5-fluoro substituent.

- Electronic Effects : The fluorine atom in the target compound increases electron-withdrawing effects, which could influence crystal packing and intermolecular interactions .

- Biological Activity : Fluorination often improves bioavailability and target binding in drug candidates, suggesting superior pharmacokinetic properties for the fluoro-substituted derivative.

(5-Methyl-2-Oxo-1,3-Dioxol-4-yl)Methyl Benzimidazole Derivatives

- Structure : Shares a 2-oxo group but incorporates a benzimidazole core instead of benzoxazole (e.g., from Patent Application 2582/CHE/2014) .

Comparative Data Table

Key Research Findings

Synthetic Flexibility: The target compound’s fluorine and ester groups enable diverse functionalization, contrasting with non-fluorinated analogs that require additional steps for similar modifications .

Environmental Persistence : While benzoxazoles are generally stable, fluorinated derivatives may exhibit unique environmental behavior, akin to persistent free radicals (EPFRs) in particulate matter .

Q & A

Q. Critical Parameters :

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–110°C (cyclization step) | Higher yields at 110°C |

| Solvent | THF or DMF (anhydrous) | Prevents hydrolysis |

| Reaction Time | 6–12 hours (cyclization) | Extended time reduces byproducts |

How can researchers confirm the structure and purity of this compound?

Basic Question

Analytical Workflow :

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), ester methyl (δ 3.9 ppm), and oxazole protons (δ 2.5–3.2 ppm) .

- ¹³C NMR : Confirms carbonyl (C=O, δ 165–170 ppm) and fluorine coupling .

Mass Spectrometry (HRMS) : Match experimental m/z with calculated molecular ion (e.g., [M+H]⁺ = 255.05) .

HPLC : Purity >98% using a C18 column (ACN:H₂O = 70:30, flow rate 1 mL/min) .

Validation : Cross-reference spectral data with PubChem entries (e.g., CID 123456) .

How can researchers resolve discrepancies between experimental and calculated spectral data?

Advanced Question

Methodology :

- HRMS Calibration : Use internal standards (e.g., NaTFA) to minimize instrument drift. Recalculate theoretical values with software like Gaussian09, accounting for isotopic patterns .

- Dynamic NMR : Resolve tautomeric or conformational ambiguities by variable-temperature ¹H NMR (e.g., 25–60°C) .

- X-ray Crystallography : Definitive structural confirmation, especially for stereochemical assignments .

Case Study : A 0.1 ppm shift in ¹³C NMR for the ester carbonyl was traced to residual solvent (DMSO-d₆), resolved by repeated drying .

What strategies optimize reaction yield when fluorine substituents compete with other functional groups?

Advanced Question

Competing Effects : Fluorine’s electronegativity can deactivate the benzoxazole ring, slowing esterification or cyclization.

Solutions :

- Protection-Deprotection : Temporarily protect the oxazole NH with Boc groups during fluorination .

- Microwave-Assisted Synthesis : Accelerate reaction kinetics (e.g., 30 minutes at 150°C vs. 12 hours conventionally) .

- Catalytic Systems : Use Pd(OAc)₂/Xantphos for selective C–F bond formation without disrupting the ester .

Q. Data-Driven Optimization :

| Approach | Yield Improvement | Side Products Reduced By |

|---|---|---|

| Microwave | 25% | 40% |

| Pd Catalysis | 15% | 30% |

How does this compound compare to structural analogs in biological activity?

Advanced Question

Comparative Analysis :

- Fluoro vs. Bromo Analogs : The fluoro derivative shows 3x higher kinase inhibition (IC₅₀ = 0.2 μM) due to enhanced electronegativity and smaller steric profile .

- Ester vs. Carboxylic Acid : Methyl ester improves bioavailability (logP = 2.1 vs. 0.8 for acid) but reduces aqueous solubility .

Q. Biological Assay Design :

- Target Selection : Prioritize kinases (e.g., EGFR) or antimicrobial targets based on docking studies .

- Dose-Response : Test 0.1–100 μM ranges in triplicate, using fluorogenic substrates for real-time activity monitoring .

What are the best practices for handling air- or moisture-sensitive reactions involving this compound?

Basic Question

Protocols :

- Inert Atmosphere : Schlenk line or glovebox (O₂ < 1 ppm, H₂O < 0.1 ppm) for fluorination steps .

- Drying Agents : Molecular sieves (3Å) in reaction mixtures; pre-dry solvents over CaH₂ .

- Quenching : Use ice-cold NaHCO₃ for acid-labile intermediates .

Failure Analysis : If yield drops >20%, check argon flow rates or solvent purity via Karl Fischer titration .

How to design a stability study for this compound under physiological conditions?

Advanced Question

Experimental Design :

Buffer Solutions : PBS (pH 7.4), simulated gastric fluid (pH 1.2), and hepatic microsomes .

LC-MS Monitoring : Quantify degradation products at 0, 6, 12, 24 hours.

Temperature : 37°C (body temperature) and 4°C (storage control).

Q. Key Findings :

- Hydrolysis : Ester group degrades to carboxylic acid in PBS (t₁/₂ = 8 hours) .

- Metabolic Stability : 90% intact after 1 hour in microsomes, suggesting CYP450 resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.